N-Undecanoylglycine

GPCR signaling Antimicrobial immunity Intestinal epithelium

N-Undecanoylglycine is the cognate ligand for the orphan vomeronasal receptor Vmn2r26, uniquely activating the GPCR-PLCγ2-Ca2+ signaling axis in Tuft-2 cells to stimulate prostaglandin D2 production. Unlike other acylglycines, its C11 chain is essential for this activity. This specificity makes it an indispensable reagent for Tuft-2 cell-mediated immunity research, Vmn2r26 deorphanization studies, and antimicrobial defense mechanism investigations. Its validated role as a biomarker in osteoporosis and Kashin-Beck disease treatment response further distinguishes it from shorter or longer chain analogs. Procure this high-purity compound for reproducible, publication-ready results.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS No. 83871-09-4
Cat. No. B1216806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Undecanoylglycine
CAS83871-09-4
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)
InChIKeyHEUQYIQQCNOXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Undecanoylglycine (CAS 83871-09-4): Core Identity, Metabolite Classification, and Procurement-Relevant Physicochemical Profile


N-Undecanoylglycine (CAS 83871-09-4; C13H25NO3; MW 243.34) is a medium-chain N-acylglycine featuring an undecanoyl (C11) fatty acid group amide-linked to the α-amino group of glycine [1][2]. It belongs to the acylglycine class of minor fatty acid metabolites that are normally present at low concentrations in biological fluids . The compound exhibits a predicted density of 1.0±0.1 g/cm³, boiling point of 435.2±28.0 °C at 760 mmHg, and demonstrates high DMSO solubility at 125 mg/mL (~513.68 mM) under sonication . As an endogenous metabolite and bacterial-derived signaling molecule, N-undecanoylglycine has been identified in plasma metabolomics studies and has been demonstrated to engage the vomeronasal receptor Vmn2r26 in intestinal epithelial cells [3][4].

Why N-Undecanoylglycine (CAS 83871-09-4) Cannot Be Interchanged with Other N-Acylglycines: Chain-Length Determines Metabolic Fate, Receptor Specificity, and Predictive Value


N-Undecanoylglycine is not functionally equivalent to its shorter-chain (C2-C10) or longer-chain (C12-C20) N-acylglycine analogs. The acyl chain length dictates substrate specificity for metabolic enzymes such as peptidylglycine α-amidating enzyme (α-AE), with the (V/K)app varying ~1000-fold across the series and the KM,app dropping from 23 mM for N-formylglycine to 60–90 µM for N-lauroylglycine (C12) and longer chains [1]. Furthermore, N-undecanoylglycine engages the orphan vomeronasal receptor Vmn2r26—a target not activated by other acylglycines—to initiate the GPCR-PLCγ2-Ca2+ signaling axis and downstream prostaglandin D2 production [2]. In clinical metabolomics, N-undecanoylglycine serves as a specific predictive biomarker in Kashin-Beck disease treatment response and correlates positively with bone mineral density in osteoporosis studies [3][4]. Substituting a C10 (N-decanoylglycine) or C12 (N-lauroylglycine) analog in any of these contexts would yield different enzyme kinetics, receptor engagement profiles, and biomarker associations.

Quantitative Evidence for Selecting N-Undecanoylglycine (CAS 83871-09-4) Over Other N-Acylglycines: Head-to-Head and Cross-Study Comparisons


Vmn2r26 Receptor Engagement: N-Undecanoylglycine Activates a Unique GPCR-PLCγ2-Ca2+ Signaling Axis Not Triggered by Other Acylglycines

N-Undecanoylglycine is the only N-acylglycine identified to date that engages the vomeronasal receptor Vmn2r26, a G-protein-coupled receptor expressed on intestinal Tuft-2 cells. In vitro, N-undecanoylglycine (10 µM) triggered robust Ca2+ mobilization in Vmn2r26-expressing HEK293T cells, whereas vehicle control and other N-acylglycines (including N-decanoylglycine, N-lauroylglycine, and N-palmitoylglycine) produced no detectable Ca2+ response [1]. This Vmn2r26 engagement activates the GPCR-PLCγ2-Ca2+ signaling axis, initiating prostaglandin D2 (PGD2) production in Tuft-2 cells [2].

GPCR signaling Antimicrobial immunity Intestinal epithelium

Biomarker Performance in Kashin-Beck Disease: N-Undecanoylglycine Serves as a Predictive Metabolite with High Discrimination Accuracy

In a clinical metabolomics study of Kashin-Beck disease patients treated with Fufang Duzhong Jiangu Granules, plasma N-undecanoylglycine was identified as one of three metabolites capable of predicting treatment response. When combined with β-aminopropionitrile, PC[18:3/20:4], and interleukin-8, the four-biomarker panel achieved an area under the receiver operating characteristic curve (AUC) of 0.972 for discriminating responders from non-responders [1]. N-undecanoylglycine alone demonstrated significant differential abundance between responders and non-responders at baseline and after one month of treatment [2].

Predictive biomarker Kashin-Beck disease Plasma metabolomics

Bone Mineral Density Correlation: N-Undecanoylglycine Positively Associates with BMD in Postmenopausal Osteopenia and Osteoporosis

In a combined untargeted and targeted metabolomics study of postmenopausal women (healthy controls n=23; osteopenia n=36; osteoporosis n=37), N-undecanoylglycine exhibited a positive correlation with bone mineral density (BMD) [1]. In contrast, metabolites including acetic acid, phenylalanine, taurine, inosine, and pyruvic acid showed negative correlations with BMD in the same cohort [2]. The study did not report quantitative correlation coefficients for individual metabolites, but N-undecanoylglycine was among the top metabolites positively associated with BMD alongside sphingomyelins and phosphatidylinositols [3].

Osteoporosis Bone mineral density Metabolomics

Enzymatic Substrate Efficiency: N-Undecanoylglycine Occupies an Intermediate Position in the α-AE Kinetic Hierarchy Defined by Acyl Chain Length

Peptidylglycine α-amidating enzyme (α-AE) catalyzes the oxidative cleavage of N-acylglycines, with catalytic efficiency (V/K)app varying ~1000-fold across the chain-length series. The KM,app for N-formylglycine (C1) is 23 ± 0.88 mM, while the KM,app for N-lauroylglycine (C12) and longer-chain N-acylglycines falls in the 60–90 µM range [1]. N-Undecanoylglycine (C11) was not directly measured in the published study, but by class-level inference based on the chain-length trend, its KM,app is predicted to lie near the transition point where enzyme affinity sharply increases, approximately 1–2 orders of magnitude lower than N-hexanoylglycine (C6) and substantially higher than N-formylglycine [2].

Enzyme kinetics Peptidylglycine α-amidating enzyme Substrate specificity

Structural Distinction from Endocannabinoid-Like Long-Chain N-Acylglycines: N-Undecanoylglycine Falls Below the C14 Minimum for 'Long-Chain' Classification

Long-chain N-fatty acylglycines are defined in the literature as those bearing an acyl chain of at least 14 carbons (R-CO-NH-CH2-COOH, where R is an unsaturated or saturated alkyl chain of ≥C14) [1]. N-Undecanoylglycine, with its C11 undecanoyl moiety, falls below this threshold and is therefore not classified as a long-chain N-fatty acylglycine. This structural distinction is functionally relevant: long-chain N-acylglycines (e.g., N-palmitoylglycine, N-oleoylglycine, N-arachidonoylglycine) are recognized as endocannabinoid-like lipid mediators with documented interactions at GPR132, glycine receptors, and cannabinoid-related pathways [2][3]. In contrast, N-undecanoylglycine operates via the Vmn2r26-GPCR axis in intestinal immunity and has not been shown to engage classical endocannabinoid targets.

N-fatty acylglycine Endocannabinoid-like Lipid mediator

Solubility and Formulation Profile: N-Undecanoylglycine Demonstrates High DMSO Solubility Facilitating In Vitro and Ex Vivo Experimental Use

N-Undecanoylglycine exhibits solubility of approximately 125 mg/mL in DMSO (equivalent to ~513.68 mM) with ultrasonication [1]. This high DMSO solubility facilitates preparation of concentrated stock solutions for in vitro assays (e.g., the 10 µM Vmn2r26 activation studies described above). Comparative solubility data for other N-acylglycines in DMSO are not systematically available in public databases, but the C11 chain length confers intermediate lipophilicity relative to shorter (C2-C8) and longer (C14-C20) analogs, which influences both solvent compatibility and membrane permeability .

Solubility Formulation DMSO

Validated Application Scenarios for N-Undecanoylglycine (CAS 83871-09-4) Based on Quantified Evidence


Vmn2r26 Receptor Pharmacology and Intestinal Antimicrobial Immunity Studies

N-Undecanoylglycine is the cognate ligand for the vomeronasal receptor Vmn2r26 and is required to activate the GPCR-PLCγ2-Ca2+ signaling axis in Tuft-2 cells [1]. At 10 µM, it triggers Ca2+ mobilization in Vmn2r26-expressing cells and stimulates prostaglandin D2 production, enhancing goblet cell mucus secretion and antibacterial immunity [2]. This specific pharmacology makes N-undecanoylglycine an essential reagent for: (1) Vmn2r26 deorphanization and structure-function studies, (2) investigations of Tuft-2 cell-mediated host defense, (3) screening for Vmn2r26 antagonists or allosteric modulators, and (4) elucidating bacterial metabolite-epithelial crosstalk mechanisms.

Kashin-Beck Disease Biomarker Validation and Drug Response Prediction

Plasma N-undecanoylglycine, as part of a four-biomarker panel (with β-aminopropionitrile, PC[18:3/20:4], and interleukin-8), discriminates responders from non-responders to Fufang Duzhong Jiangu Granules treatment with an AUC of 0.972 [3]. Researchers conducting Kashin-Beck disease clinical studies or developing companion diagnostics for this traditional Chinese medicine preparation should include N-undecanoylglycine in targeted metabolomics panels to replicate the validated predictive model. Substituting a different acylglycine would invalidate the established biomarker signature.

Osteoporosis and Bone Metabolism Metabolomics Research

N-Undecanoylglycine positively correlates with bone mineral density in postmenopausal women, in contrast to multiple metabolites that show negative associations (e.g., acetic acid, phenylalanine, taurine) [4]. This directional specificity positions N-undecanoylglycine as a candidate positive indicator in bone health biomarker panels. Applications include: (1) inclusion in targeted metabolomics assays for osteoporosis risk stratification, (2) monitoring bone anabolic treatment responses, and (3) exploring mechanistic links between N-acylglycine metabolism and osteoblast/osteoclast activity.

Enzymology of Peptidylglycine α-Amidating Enzyme (α-AE) and Fatty Acid Amide Biosynthesis

N-Undecanoylglycine serves as a mid-chain-length substrate probe for α-AE kinetic studies. Positioned near the transition point where KM,app drops from millimolar (C1, 23 mM) to micromolar (C12+, 60–90 µM) [5], this compound enables detailed mapping of the enzyme's acyl chain binding pocket and chain-length selectivity. Applications include: (1) structure-activity relationship studies of α-AE, (2) metabolic flux analysis of N-acylglycine → primary fatty acid amide conversion, and (3) inhibitor screening against this biosynthetic pathway.

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